molecular formula C20H22BrNO3 B12741209 2CBFly-NBOMe CAS No. 1335331-42-4

2CBFly-NBOMe

Cat. No.: B12741209
CAS No.: 1335331-42-4
M. Wt: 404.3 g/mol
InChI Key: CUFCITSPWAZWHS-UHFFFAOYSA-N
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Description

It is related to benzodifurans like 2C-B-FLY and N-benzylphenethylamines like 25I-NBOMe . This compound was discovered in 2002 and further researched by Ralf Heim at the Free University of Berlin, and subsequently investigated in more detail by a team at Purdue University led by David E. Nichols . It acts as a potent partial agonist for the 5-HT2A serotonin receptor subtype .

Preparation Methods

The synthesis of 2CBFly-NBOMe involves several steps, starting from the phenethylamine hallucinogen 2C-BThe reaction conditions often involve the use of strong acids and bases, as well as various organic solvents

Chemical Reactions Analysis

2CBFly-NBOMe undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions include hydroxylated and demethylated derivatives . The compound’s structure allows for multiple sites of reactivity, leading to a diverse range of possible reaction products.

Comparison with Similar Compounds

2CBFly-NBOMe is similar to other compounds in the phenethylamine and benzodifuran families. Some of the closely related compounds include 2C-B-FLY, 25I-NBOMe, and Bromo-DragonFLY . Compared to these compounds, this compound is unique in its combination of the benzodifuran structure with the N-benzyl group, which contributes to its high potency and selectivity for the 5-HT2A receptor . This structural uniqueness makes it a valuable tool for research and distinguishes it from other similar compounds.

Properties

CAS No.

1335331-42-4

Molecular Formula

C20H22BrNO3

Molecular Weight

404.3 g/mol

IUPAC Name

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-N-[(2-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C20H22BrNO3/c1-23-17-5-3-2-4-13(17)12-22-9-6-14-15-7-10-25-20(15)18(21)16-8-11-24-19(14)16/h2-5,22H,6-12H2,1H3

InChI Key

CUFCITSPWAZWHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCC2=C3CCOC3=C(C4=C2OCC4)Br

Origin of Product

United States

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